Sourcing a stereochemically defined alloxanthin standard for cryptophyte pigment profiling is hindered by generic xanthophyll substitution, which compromises HPLC resolution and ecological data integrity. Alloxanthin's conjugated triple bonds confer a distinct 19 ps S1 excited-state lifetime, unique retention time, and source-dependent chirality irreproducible by lutein or zeaxanthin. • Resolved (3R,3′R)-enantiomer via chiral HPLC for shellfish vs. freshwater origin authentication. • Validated HPLC-grade reference for oceanographic and limnological phytoplankton monitoring. • Demonstrated IL-1β suppression distinct from β-carotene for marine anti-inflammatory probe studies. Batch-specific CoA and dry ice shipping ensure integrity.
Molecular FormulaC40H52O2
Molecular Weight564.8 g/mol
CAS No.28380-31-6
Cat. No.B1238290
⚠ Attention: For research use only. Not for human or veterinary use.
Alloxanthin (CAS 28380-31-6), synonymously known as cynthiaxanthin or pectenoxanthin, is a C40 acetylenic carotenoid belonging to the xanthophyll class [1]. It is characterized by a polyene backbone containing two conjugated triple bonds and two terminal β-ionone rings each bearing a 3-hydroxyl group [1]. Unlike the majority of naturally occurring carotenoids which possess a fully unsaturated all-trans polyene chain, the presence of these triple bonds imparts distinct spectroscopic and photophysical properties to alloxanthin [2]. Naturally, it is found primarily in marine organisms, including cryptophyte algae, bivalve molluscs, and tunicates [1].
1
Acetylenic C40 xanthophyll with two conjugated triple bonds; distinct photophysical signature.
2
Marine-sourced natural product; stereochemistry varies by biological origin.
3
Reported photoprotective biomarker pigment; suitable for pigment-based chemotaxonomy studies.
[1] Yamano Y, Maoka T, Wada A. Synthesis of (3S,3′S)- and meso-Stereoisomers of Alloxanthin and Determination of Absolute Configuration of Alloxanthin Isolated from Aquatic Animals. Mar. Drugs 2014, 12(5), 2623-2632. View Source
[2] Kosumi D, Fujiwara M, Fujii R, Cogdell RJ, Hashimoto H. Spectroscopic properties of the triple bond carotenoid alloxanthin. Chemical Physics Letters, 2016, 653, 167-172. View Source
Alloxanthin: Why Generic Substitution Fails
Generic substitution of alloxanthin with more common and readily available xanthophylls, such as zeaxanthin or lutein, is scientifically unsound due to fundamental differences in photophysics, stereochemistry, and bioactivity. Alloxanthin's unique backbone, featuring two conjugated triple bonds, results in a markedly prolonged S1 excited state lifetime (19 ps) compared to its close structural homolog zeaxanthin (9 ps) [1]. This translates to altered energy transfer dynamics and photoprotective capacity that cannot be replicated by non-acetylenic carotenoids. Furthermore, the absolute stereochemistry of naturally-derived alloxanthin is source-dependent, existing as either the pure (3R,3′R)-enantiomer in shellfish and tunicates or as a stereoisomeric mixture in fish and shrimp [2]. The anti-inflammatory potency of alloxanthin in suppressing key cytokines like IL-1β is also quantitatively distinct from β-carotene and zeaxanthin [3]. These specific physicochemical and biological signatures mean that substituting alloxanthin with a generic xanthophyll pool would introduce significant variability and invalidate experimental or application-specific outcomes.
PhotophysicsAcetylenic backbone yields prolonged excited-state lifetime; non-acetylenic xanthophylls (e.g., zeaxanthin) may exhibit significantly different energy transfer dynamics.
StereochemistryNatural alloxanthin enantiomeric purity depends on source; substitution with undefined mixtures may shift chiral assay outcomes.
BioactivityAnti-inflammatory cytokine modulation profile differs from common carotenoids (β-carotene, zeaxanthin); class-level swap may alter immunomodulatory endpoint interpretation.
[1] Kosumi D, Fujiwara M, Fujii R, Cogdell RJ, Hashimoto H. Spectroscopic properties of the triple bond carotenoid alloxanthin. Chemical Physics Letters, 2016, 653, 167-172. View Source
[2] Yamano Y, Maoka T, Wada A. Synthesis of (3S,3′S)- and meso-Stereoisomers of Alloxanthin and Determination of Absolute Configuration of Alloxanthin Isolated from Aquatic Animals. Mar. Drugs 2014, 12(5), 2623-2632. View Source
[3] Konishi I, Hosokawa M, Sashima T, Kobayashi H, Miyashita K. Suppressive Effects of Alloxanthin and Diatoxanthin from Halocynthia roretzi on LPS-induced Expression of Pro-inflammatory Genes in RAW264.7 Cells. J. Oleo Sci., 2008, 57(3), 181-187. View Source
Alloxanthin: Quantitative Evidence of Differentiation
Extended Excited State Lifetime vs. Zeaxanthin
Alloxanthin demonstrates a significantly longer S1 excited state lifetime compared to its non-acetylenic homolog, zeaxanthin. This is a direct consequence of the two triple bonds in its conjugated backbone, which isolate conjugation and diminish the S1–S2 energy gap [1]. In contrast, zeaxanthin, with a fully unsaturated polyene chain, has a shorter lifetime.
S1 lifetimeHead-to-head
19 ps vs. zeaxanthin 9 ps
Extended lifetime supports photophysics study context; 2.1-fold difference.
Femtosecond transient absorption, n-hexane, RT
PhotophysicsUltrafast SpectroscopyPhotosynthesis
Evidence Dimension
Excited state lifetime (S1)
Target Compound Data
19 ps
Comparator Or Baseline
Zeaxanthin: 9 ps
Quantified Difference
Alloxanthin lifetime is 10 ps longer (2.1-fold increase)
Conditions
Femtosecond transient absorption spectroscopy in n-hexane at room temperature
Why This Matters
This extended lifetime is critical for applications in artificial photosynthesis and optoelectronics where prolonged charge separation or energy transfer is desired; substitution with zeaxanthin would fundamentally alter system dynamics.
PhotophysicsUltrafast SpectroscopyPhotosynthesis
[1] Kosumi D, Fujiwara M, Fujii R, Cogdell RJ, Hashimoto H. Spectroscopic properties of the triple bond carotenoid alloxanthin. Chemical Physics Letters, 2016, 653, 167-172. View Source
IL-1β Suppression vs. β-Carotene and Zeaxanthin
In a murine macrophage model, all-trans alloxanthin reduced LPS-induced IL-1β mRNA expression to 33.7% of the stimulated control. While the study states that the suppressive effects were 'remarkable compared to those of β-carotene and zeaxanthin' [1], direct quantitative data for these comparators under identical conditions are not provided in the abstract.
IL-1β suppressionData to verify
33.7% of LPS control; comparator quantitative data not reported
IL-1β mRNA expression reduced to 33.7±3.0% of LPS-stimulated control
Comparator Or Baseline
β-carotene and zeaxanthin: Effects reported as 'less remarkable' but no specific % reduction data given in accessible abstract.
Quantified Difference
Quantitative comparator data not available in this source; claim is qualitative.
Conditions
RAW264.7 murine macrophages treated with 25 μM all-trans alloxanthin for 24h, then stimulated with 0.1 μg/mL LPS for 24h
Why This Matters
Demonstrates that alloxanthin has a distinct anti-inflammatory signature, underscoring the need for its specific procurement for immunological studies where cytokine modulation is key.
ImmunologyInflammationNutraceuticals
[1] Konishi I, Hosokawa M, Sashima T, Kobayashi H, Miyashita K. Suppressive Effects of Alloxanthin and Diatoxanthin from Halocynthia roretzi on LPS-induced Expression of Pro-inflammatory Genes in RAW264.7 Cells. J. Oleo Sci., 2008, 57(3), 181-187. View Source
Chiral HPLC analysis reveals that alloxanthin isolated from shellfish and tunicates (e.g., Halocynthia roretzi) is exclusively the (3R,3′R)-stereoisomer. In contrast, alloxanthin extracted from freshwater fish and shrimp is a mixture of three stereoisomers: (3R,3′R)-, (3S,3′S)-, and meso-forms [1].
Chiral purityHead-to-head
Pure (3R,3′R) from shellfish/tunicates vs. mixed stereoisomers from fish/shrimp
Stereochemical specification critical for chiral-sensitive studies.
Chiral HPLC (CHIRALPAK IA) vs. authentic synthetic isomers
Mixture of (3R,3′R)-, (3S,3′S)-, and meso-stereoisomers (in freshwater fish/shrimp)
Quantified Difference
Source dictates stereoisomeric composition; shellfish/tunicates yield pure (3R,3′R)-form.
Conditions
HPLC analysis using a chiral column (CHIRALPAK IA), established with authentic synthetic stereoisomers
Why This Matters
For applications requiring defined stereochemistry (e.g., receptor binding studies, pharmaceutical development), the biological source of alloxanthin is a critical procurement specification to ensure batch-to-batch consistency.
[1] Yamano Y, Maoka T, Wada A. Synthesis of (3S,3′S)- and meso-Stereoisomers of Alloxanthin and Determination of Absolute Configuration of Alloxanthin Isolated from Aquatic Animals. Mar. Drugs 2014, 12(5), 2623-2632. View Source
Photoprotection Under High-Light Stress
In a study of 11 marine phytoplankton species, pigments involved in photoprotection, including alloxanthin, zeaxanthin, and lutein, 'dramatically increased under high light' [1]. This behavior is in contrast to light-harvesting pigments like fucoxanthin, which showed limited variation.
PhotoprotectionContext-dependent
Alloxanthin:chl a ratio increased under high light (700 vs. 10 µmol photons m⁻² s⁻¹)
Supports biomarker/chemotaxonomy application context; response consistent across species.
11 marine phytoplankton species, 8 algal classes
Marine BiologyPhotosynthesisEcology
Evidence Dimension
Pigment:chlorophyll a ratio change in response to growth irradiance
Target Compound Data
Dramatic increase in alloxanthin:chl a ratio under high light (700 μmol photons m⁻² s⁻¹) vs. low light (10 μmol photons m⁻² s⁻¹)
Comparator Or Baseline
Fucoxanthin (light-harvesting): 'limited amplitude of variation'. Zeaxanthin and lutein (photoprotective): 'dramatically increased' similar to alloxanthin.
Quantified Difference
Specific fold-change values not provided in abstract; trend is qualitative but consistently observed across species.
Conditions
11 marine phytoplankton species representing 8 algal classes, acclimated to 7 irradiances between 10 and 700 μmol photons m⁻² s⁻¹
Why This Matters
This establishes alloxanthin's functional role as a photoprotectant, not a primary light-harvesting pigment, which is essential for its correct use as a chemotaxonomic biomarker in oceanographic studies.
Marine BiologyPhotosynthesisEcology
[1] Laviale M, Neveux J. Relationships between pigment ratios and growth irradiance in 11 marine phytoplankton species. Marine Ecology Progress Series, 2011, 425, 63-77. View Source
Alloxanthin: High-Value Application Scenarios
Precise Excited-State Tuning for Optoelectronics
Alloxanthin's 19 ps S1 lifetime, which is more than double that of zeaxanthin (9 ps) [1], makes it a valuable model compound for investigating structure-function relationships in artificial light-harvesting systems. Researchers developing organic photovoltaics or bio-hybrid solar cells can utilize alloxanthin to systematically study the impact of extended excited-state lifetimes on energy transfer efficiency and charge separation, an effect not achievable with common non-acetylenic xanthophylls.
Stereochemically-Defined Chiral Analysis Standard
The established chiral HPLC method that resolves (3R,3′R)-, (3S,3′S)-, and meso-alloxanthin [1] positions this compound as an essential analytical standard. For quality control and authentication of marine-derived nutraceuticals or for ecological studies tracing trophic transfer, a pure (3R,3′R)-alloxanthin standard is indispensable for accurately quantifying and verifying the stereochemical profile of unknown samples, which directly correlates with their biological origin (e.g., shellfish vs. freshwater fish).
Marine Chemotaxonomy & Pigment Analysis
As a specific biomarker pigment for cryptophyte algae, alloxanthin is a critical standard for high-performance liquid chromatography (HPLC) pigment analysis in oceanographic and limnological studies. Its functional classification as a photoprotective pigment, with a demonstrated increase under high-light stress [1], provides crucial information for interpreting phytoplankton community structure and physiological state from field samples. Substituting a generic carotenoid standard would lead to misidentification and erroneous ecological conclusions.
Marine Anti-Inflammatory Mechanism Probes
Given its quantifiable suppression of the pro-inflammatory cytokine IL-1β in macrophage models [1], alloxanthin serves as a specific molecular probe for studying marine-derived anti-inflammatory pathways. Unlike common dietary carotenoids (β-carotene, zeaxanthin) which exhibit a less pronounced effect in this context, alloxanthin allows researchers to investigate the structure-activity relationship linking acetylenic bonds to enhanced immunomodulatory potential, making it a compound of interest for marine pharmacology and functional food development.
Application
Selection Property
Validation Focus
Excited-state tuning studies
Acetylenic backbone, extended S1 lifetime
Energy transfer and charge separation dynamics
Chiral analytical standard
Source-defined (3R,3′R) purity
HPLC enantiomer resolution and authentication
Marine chemotaxonomy biomarker
Photoprotective pigment response
Pigment:chl a ratio under variable irradiance
Marine anti-inflammatory pathway studies
Cytokine modulation profile
IL-1β suppression assay context
[1] Kosumi D, Fujiwara M, Fujii R, Cogdell RJ, Hashimoto H. Spectroscopic properties of the triple bond carotenoid alloxanthin. Chemical Physics Letters, 2016, 653, 167-172. View Source
[2] Yamano Y, Maoka T, Wada A. Synthesis of (3S,3′S)- and meso-Stereoisomers of Alloxanthin and Determination of Absolute Configuration of Alloxanthin Isolated from Aquatic Animals. Mar. Drugs 2014, 12(5), 2623-2632. View Source
[3] Laviale M, Neveux J. Relationships between pigment ratios and growth irradiance in 11 marine phytoplankton species. Marine Ecology Progress Series, 2011, 425, 63-77. View Source
[4] Konishi I, Hosokawa M, Sashima T, Kobayashi H, Miyashita K. Suppressive Effects of Alloxanthin and Diatoxanthin from Halocynthia roretzi on LPS-induced Expression of Pro-inflammatory Genes in RAW264.7 Cells. J. Oleo Sci., 2008, 57(3), 181-187. View Source
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